7-羟基-3-甲基黄酮

描述

7-Hydroxy-3-methylflavone is a derivative of flavone, a class of compounds known for their significant pharmaceutical effects. Flavones and their derivatives have been the subject of extensive research due to their diverse biological activities, including antioxidant, anti-inflammatory, and antidepressant effects, as well as their potential role in promoting neurogenesis and inhibiting enzymatic activity .

Synthesis Analysis

The synthesis of 7-Hydroxy-3-methylflavone derivatives has been achieved through various methods. For instance, 7-hydroxy-4'-methyl-isoflavone was synthesized using methyl phenylacetate and resorocinol as raw materials, with an optimal cyclization reagent of BF3·Et2O-DMF-PCl5, resulting in a high yield of 72% . Another derivative, 7-hydroxy-3',4'-dimethoxyflavone, was synthesized by oxidative cyclization of chalcone, which was prepared by Claisen-Schmidt condensation followed by oxidative cyclization using I2 catalyst in DMSO . These methods demonstrate the versatility and efficiency of synthetic approaches to flavone derivatives.

Molecular Structure Analysis

The molecular structure of 7-hydroxyflavone monohydrate has been determined through X-ray crystallography. The compound crystallizes in the monoclinic space group, with the phenyl ring of the flavone moiety rotated out of the penzopyran plane, which is typical for flavones. The crystal lattice features wide channels lined mainly by C–H groups, with water molecules enclosed within these channels .

Chemical Reactions Analysis

The chemical reactivity of 7-hydroxyflavone derivatives has been explored in various studies. For example, the interaction of 7-hydroxyflavone with hen egg white lysozyme (HEWL) was investigated, revealing that the flavonoid quenched the intrinsic fluorescence of HEWL through a static quenching mechanism. The binding affinity and thermodynamic parameters indicated that hydrophobic forces and hydrogen bonding played a crucial role in the interaction . Additionally, microbial metabolism studies have shown that 7-hydroxyflavone can be transformed by different microorganisms into various metabolites, such as 7-methoxyflavone and 4',7-dihydroxyflavone .

Physical and Chemical Properties Analysis

The physical and chemical properties of 7-hydroxyflavone derivatives have been characterized by various spectroscopic techniques. UV-Vis, IR, 1H-NMR, and 13C-NMR spectral data have been used to characterize synthesized compounds, such as 7-hydroxy-3',4'-dimethoxyflavone, and to assess their antioxidant activities . Spectral investigations of 3,7-dihydroxyflavone and its derivatives have revealed complex absorption and emission characteristics that depend on the pH and protolytic forms of the compounds. These studies have provided insights into the compounds' spectral features, acid-base properties, and potential as spectral indicators of environmental properties .

科学研究应用

抗炎活性:一些O-甲基化黄酮类似物,包括类似于7-羟基-3-甲基黄酮的化合物,在LPS诱导的RAW 264.7细胞中显示出中等抑制前列腺素E2(PGE2)产生的活性,表明具有潜在的抗炎效果 (Tran Thanh Dao et al., 2003)。

抗增殖和膜相互作用:黄酮类化合物中的甲基取代,如7-羟基-3-甲基黄酮,影响它们与模拟膜的定位和相互作用,这与抗增殖活性相关。与膜的相互作用对化合物的药理活性至关重要 (R. Sinha et al., 2015)。

抗抑郁活性:黄酮类化合物的O-甲基化代谢物,类似于7-羟基-3-甲基黄酮,可以激活TrkB受体并展示抗抑郁活性。这表明在神经系统疾病中具有潜在的治疗效果 (Xia Liu et al., 2013)。

甲基化和糖基化效应:对黄酮类化合物,如7-羟基-3-甲基黄酮进行甲基化和随后的糖基化,增强了它们的稳定性和水溶性,这可能提高它们的生物利用度和治疗潜力 (Niranjan Koirala et al., 2014)。

抗真菌活性:羟基黄酮的衍生物,包括类似于7-羟基-3-甲基黄酮的化合物,已经被测试用于抗真菌活性,酯化形式显示出对某些真菌的显著活性 (Heike Dipl-chem Martini et al., 1997)。

芳香化酶抑制:甲基化的黄酮类化合物,如7-羟基-3-甲基黄酮,显示出作为芳香化酶抑制剂的潜力,这可能有益于预防或治疗激素依赖性癌症 (Nga N Ta & T. Walle, 2007)。

纳米载体应用:对将7-羟基黄酮等黄酮类化合物封装在碳纳米管等纳米载体中的研究显示出潜力。这种方法可以增强口服吸收,保护药物免受降解,并提高传递效率 (C. Espíndola等,2022)。

合成途径:研究还侧重于合成类似于7-羟基-4'-甲基异黄酮的黄酮类化合物,这与7-羟基-3-甲基黄酮密切相关,突出了为这些化合物开发高效合成途径的持续努力 (Wang Min-wei, 2009)。

未来方向

Flavonoids, including 7-Hydroxy-3-methylflavone, have been the subject of extensive research due to their diverse biological activities. Future studies may focus on the development of a pharmacologically acceptable antimicrobial class of agents . Additionally, the glycosylation of methylflavonoids, including 7-Hydroxy-3-methylflavone, has been explored in recent studies .

属性

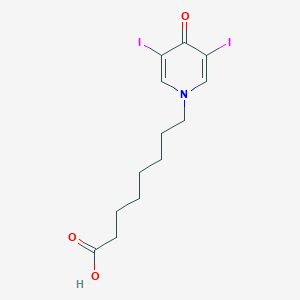

IUPAC Name |

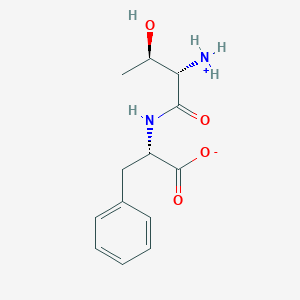

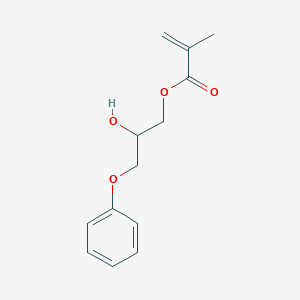

7-hydroxy-3-methyl-2-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O3/c1-10-15(18)13-8-7-12(17)9-14(13)19-16(10)11-5-3-2-4-6-11/h2-9,17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUNCCQBNDWHMPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C(C1=O)C=CC(=C2)O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50171911 | |

| Record name | 7-Hydroxy-3-methylflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50171911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Hydroxy-3-methylflavone | |

CAS RN |

18651-15-5 | |

| Record name | 7-Hydroxy-3-methylflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018651155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Hydroxy-3-methylflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50171911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Methoxy-3-[(E)-2-phenylethenyl]benzene](/img/structure/B92849.png)